molecular formula C5H3BrN2S B1379779 5-bromoimidazo[2,1-b]thiazole CAS No. 67088-53-3

5-bromoimidazo[2,1-b]thiazole

Cat. No.: B1379779
CAS No.: 67088-53-3
M. Wt: 203.06 g/mol
InChI Key: GUMIYPXTEYKCBT-UHFFFAOYSA-N
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Description

5-bromoimidazo[2,1-b]thiazole is a heterocyclic compound with the molecular formula C5H3BrN2S and a molecular weight of 203.06 g/mol . This compound is characterized by the presence of a bromine atom attached to the imidazo[2,1-b][1,3]thiazole ring system, which consists of fused imidazole and thiazole rings. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

5-Bromoimidazo[2,1-b][1,3]thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. The interaction between 5-Bromoimidazo[2,1-b][1,3]thiazole and these kinases can lead to the modulation of various cellular processes, including cell growth and differentiation .

Cellular Effects

The effects of 5-Bromoimidazo[2,1-b][1,3]thiazole on different cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, 5-Bromoimidazo[2,1-b][1,3]thiazole can affect metabolic pathways by modulating the activity of enzymes involved in energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 5-Bromoimidazo[2,1-b][1,3]thiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes. For instance, 5-Bromoimidazo[2,1-b][1,3]thiazole has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling .

Temporal Effects in Laboratory Settings

The effects of 5-Bromoimidazo[2,1-b][1,3]thiazole can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that 5-Bromoimidazo[2,1-b][1,3]thiazole can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Bromoimidazo[2,1-b][1,3]thiazole vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may induce adverse effects, such as cytotoxicity and organ damage. Studies have identified specific dosage thresholds beyond which the toxic effects of 5-Bromoimidazo[2,1-b][1,3]thiazole become pronounced .

Metabolic Pathways

5-Bromoimidazo[2,1-b][1,3]thiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its biotransformation and elimination. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can influence the pharmacokinetics and pharmacodynamics of 5-Bromoimidazo[2,1-b][1,3]thiazole .

Transport and Distribution

The transport and distribution of 5-Bromoimidazo[2,1-b][1,3]thiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For instance, 5-Bromoimidazo[2,1-b][1,3]thiazole can be transported across cell membranes by organic anion transporters, facilitating its entry into target cells.

Subcellular Localization

The subcellular localization of 5-Bromoimidazo[2,1-b][1,3]thiazole is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-Bromoimidazo[2,1-b][1,3]thiazole may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromoimidazo[2,1-b]thiazole typically involves the bromination of imidazo[2,1-b][1,3]thiazole. One common method includes the reaction of imidazo[2,1-b][1,3]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

5-bromoimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromoimidazo[2,1-b]thiazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromoimidazo[2,1-b]thiazole is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine substituent can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry. Additionally, the compound’s potential bioactivity makes it a valuable candidate for drug discovery and development .

Properties

IUPAC Name

5-bromoimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c6-4-3-7-5-8(4)1-2-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMIYPXTEYKCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67088-53-3
Record name 5-bromoimidazo[2,1-b][1,3]thiazole
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